Home > Products > Screening Compounds P13064 > MDMB-4en-PINACA butanoic acid
MDMB-4en-PINACA butanoic acid -

MDMB-4en-PINACA butanoic acid

Catalog Number: EVT-10914915
CAS Number:
Molecular Formula: C19H25N3O3
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MDMB-4en-PINACA butanoic acid, chemically known as methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, is a synthetic cannabinoid that has gained attention in recent years due to its potent psychoactive effects and increasing presence in drug abuse contexts. Initially identified in Europe in 2017, it has since been implicated in numerous health risks, including severe poisoning and fatalities associated with its use. The compound acts primarily as an agonist of the cannabinoid receptors CB1 and CB2, mimicking the effects of tetrahydrocannabinol, the principal psychoactive component of cannabis.

Source and Classification

MDMB-4en-PINACA is classified as a synthetic cannabinoid receptor agonist, specifically belonging to the indazole-based class of compounds. It was first detected in herbal materials in Turkey in 2019 and has since been reported widely across Europe and North America. The compound is monitored by various drug enforcement agencies due to its potential for abuse and health risks associated with its consumption. Its structure is closely related to other synthetic cannabinoids like 5F-MDMB-PINACA and MDMB-PINACA, which have also been subject to regulatory scrutiny.

Synthesis Analysis

Methods

The synthesis of MDMB-4en-PINACA typically involves several chemical reactions that assemble its complex structure. The primary method includes the coupling of an indazole derivative with a carboxylic acid moiety, followed by esterification processes to form the final compound. Specific technical details regarding the synthesis are often proprietary or not fully disclosed in public literature.

Technical Details

The synthesis can be outlined as follows:

  1. Starting Materials: Indazole derivatives and appropriate alkyl chains.
  2. Reactions:
    • Formation of the indazole core.
    • Coupling with a butanoic acid derivative.
    • Esterification to yield the final product.
  3. Purification: Typically involves recrystallization or chromatography techniques to isolate pure MDMB-4en-PINACA.
Molecular Structure Analysis

Structure

MDMB-4en-PINACA has a complex molecular structure characterized by:

  • Molecular Formula: C20H27N3O3
  • Molecular Weight: 357.45 g/mol
  • Structural Features: An indazole core linked to a butanoic acid moiety via an amide bond, with a terminal alkene group.
Chemical Reactions Analysis

Reactions

MDMB-4en-PINACA undergoes various metabolic transformations upon administration. Key reactions include:

  1. Oxidation: Double bond oxidation leading to hydroxylated metabolites.
  2. Ester Hydrolysis: Breakdown of the ester bond resulting in butanoic acid derivatives.
  3. N-Dealkylation: Removal of alkyl groups leading to smaller metabolites.

Technical Details

In vitro studies have identified at least 14 metabolites formed through these pathways, with MDMB-4en-PINACA butanoic acid being one significant metabolite detected in urine samples.

Mechanism of Action

MDMB-4en-PINACA exerts its effects primarily by binding to cannabinoid receptors CB1 and CB2:

  • CB1 Receptor Agonism: It shows high binding affinity (Ki value around 0.28 nM) and potency (EC50 value between 1.88–2.47 nM), significantly activating these receptors compared to traditional cannabinoids.
  • Physiological Effects: Activation of these receptors leads to alterations in mood, perception, and behavior, akin to those produced by natural cannabis.
Physical and Chemical Properties Analysis

Physical Properties

MDMB-4en-PINACA is described as a neat solid or colorless oil at room temperature. Its solubility profile indicates it is soluble in organic solvents such as chloroform but only partially soluble in water.

Chemical Properties

Key chemical properties include:

Applications

MDMB-4en-PINACA's primary applications are within scientific research contexts, particularly in pharmacology and toxicology:

  1. Research Tool: Used for studying cannabinoid receptor interactions and their physiological effects.
  2. Forensic Science: Identified as a marker for synthetic cannabinoid use in toxicology screenings due to its unique metabolic profile.
Synthetic Origins and Analytical Identification

Biosynthetic Pathways of Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate Butanoic Acid in In Vitro Models

The biotransformation of Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA) to its primary metabolite, MDMB-4en-PINACA butanoic acid, occurs through defined in vitro phase I metabolic pathways. Human liver microsome incubations reveal that ester hydrolysis constitutes the dominant initial metabolic reaction, cleaving the terminal methyl ester group to generate the corresponding butanoic acid derivative. This reaction accounts for approximately 40-60% of the initial metabolic clearance observed within the first hour of incubation [5] [8].

Beyond ester hydrolysis, complementary metabolic routes include hydroxylation at the pentenyl chain (particularly allylic hydroxylation) and dihydrodiol formation via epoxidation of the terminal double bond followed by hydrolysis. Liquid chromatography-high-resolution mass spectrometry analyses of microsomal incubates further detect N-dealkylation products and dehydrogenated metabolites, though these pathways are quantitatively minor compared to ester hydrolysis [8]. Crucially, the pent-4-en-1-yl moiety undergoes oxidation to form the butanoic acid metabolite through β-oxidation-like processes, representing a terminal metabolic pathway that irreversibly inactivates the synthetic cannabinoid receptor agonist activity.

Table 1: Major Phase I Metabolic Transformations of Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate in Human Liver Microsomes

Metabolic ReactionKey Metabolite StructuresRelative Abundance (%)Enzymatic Involvement
Ester HydrolysisMDMB-4en-PINACA butanoic acid40-60Carboxylesterases (CES1/CES2)
Aliphatic HydroxylationMonohydroxypentyl derivatives15-25CYP2C9, CYP3A4
Dihydrodiol FormationDiol metabolites at pentenyl chain10-15CYP Epoxidation + Epoxide Hydrolase
N-DealkylationIndazole-3-carboxylic acid derivatives<5CYP3A4

The emergence of MDMB-4en-PINACA butanoic acid as the predominant in vitro metabolite aligns with in vivo observations in human urine samples, where it persists with significantly extended detection windows compared to the parent compound. This metabolic stability establishes it as a definitive biomarker for confirming Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate consumption in forensic and clinical toxicology [2] [5].

Chromatographic Differentiation from Parent Compound Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate

The analytical distinction between Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate and its butanoic acid metabolite presents challenges due to their structural similarity. Ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) achieves baseline separation leveraging differences in hydrophobicity and ionization behavior. Under reversed-phase conditions employing C18 stationary phases and acidic mobile phases (e.g., 0.1% formic acid in water/acetonitrile), MDMB-4en-PINACA butanoic acid consistently exhibits earlier retention times than the parent ester. Specifically, research demonstrates a retention time shift of approximately 0.48 minutes earlier for the butanoic acid metabolite (retention time = 6.32 min) compared to Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (retention time = 6.80 min) under standardized gradient elution conditions [3] [7].

Mass spectrometric differentiation capitalizes on characteristic fragmentation patterns:

  • Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (Parent): Electrospray ionization ([M+H]+ m/z 358.2132) generates dominant fragments at m/z 145 (acylium-indazole ion) and m/z 241 (acylium-indazole-alkyl ion) via cleavage adjacent to the carboxamide nitrogen. McLafferty rearrangement yields m/z 301, followed by methanol loss to m/z 269 [3].
  • MDMB-4en-PINACA Butanoic Acid Metabolite: Protonated molecular ion [M+H]+ at m/z 344.1976 undergoes decarboxylation (-44 Da) under collision-induced dissociation, producing prominent fragments at m/z 300 (loss of CO₂) and m/z 145 (indazole acylium ion). The absence of m/z 301/269 McLafferty-related ions provides a key diagnostic signature distinguishing it from the parent [1] [7].

Table 2: Chromatographic and Mass Spectrometric Properties for Differentiation

Analytical ParameterMethyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoateMethyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate Butanoic Acid Metabolite
Molecular FormulaC₂₀H₂₈N₃O₃C₁₉H₂₇N₃O₃
[M+H]+ (m/z)358.2132344.1976
Major MS/MS Fragments145, 241, 269, 301145, 247, 300
Characteristic Fragmentation PathwayMcLafferty rearrangement dominantDecarboxylation dominant
Typical UHPLC Retention Time (min)6.806.32

Attenuated total reflection-Fourier transform infrared spectroscopy further aids differentiation, revealing a distinct loss of the ester carbonyl stretch (~1740 cm⁻¹) in the metabolite and emergence of a broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch near 1710 cm⁻¹, consistent with the structural conversion from ester to carboxylic acid [3].

Role of Stable Isotope-Labeled Analogs in Quantitative Metabolomic Profiling

Stable isotope-labeled analogs (SILAs) of Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate butanoic acid are indispensable tools for achieving accurate quantification in complex biological matrices. These analogs, typically incorporating multiple ¹³C or ¹⁵N atoms (e.g., [¹³C₆]-MDMB-4en-PINACA butanoic acid), possess virtually identical physicochemical properties (retention time, ionization efficiency) to the native metabolite but are distinguished by a known mass shift during mass spectrometric detection. This allows them to act as ideal internal standards, correcting for variations in sample preparation efficiency, matrix effects, and instrumental sensitivity [6] [10].

The application of SILAs follows the isotope dilution mass spectrometry principle. A known quantity of the SILA is spiked into the biological sample (urine, blood, wastewater) prior to extraction. During liquid chromatography-tandem mass spectrometry analysis, the analyte and its SILA co-elute chromatographically but are resolved mass spectrometrically (e.g., native metabolite m/z 344.1976 vs. [¹³C₆]-analog m/z 350.2281). Quantification relies on comparing the peak area ratio of the native analyte to the SILA against a calibration curve constructed from authentic standards. This method achieves remarkable sensitivity, with reported limits of quantification for Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate butanoic acid reaching 0.005–0.03 ng/L in wastewater-based epidemiology studies using solid-phase extraction [4] [7].

Beyond quantification, SILAs facilitate the discovery and validation of novel metabolic pathways. Incubating human hepatocytes with a ¹³C-labeled parent Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate allows tracing the ¹³C-incorporation into downstream metabolites like the butanoic acid derivative via high-resolution mass spectrometry. The characteristic isotopic patterns (e.g., M+6 for U-¹³C₆ labeled pentenyl chain) unambiguously confirm metabolite origin and distinguish true metabolites from isobaric interferences present in the biological matrix [6] [10]. This approach confirmed MDMB-4en-PINACA butanoic acid as the terminal β-oxidation product resulting from sequential oxidation of the pent-4-en-1-yl terminus. Commercially available certified reference materials of the butanoic acid metabolite, often supplied as solutions in acetonitrile (e.g., CAY-28740), are essential for developing and validating these sensitive analytical methods and ensuring accurate reporting in forensic and public health contexts [7].

Properties

Product Name

MDMB-4en-PINACA butanoic acid

IUPAC Name

3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoic acid

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C19H25N3O3/c1-5-6-9-12-22-14-11-8-7-10-13(14)15(21-22)17(23)20-16(18(24)25)19(2,3)4/h5,7-8,10-11,16H,1,6,9,12H2,2-4H3,(H,20,23)(H,24,25)

InChI Key

PZJJLRYZVOOSGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.